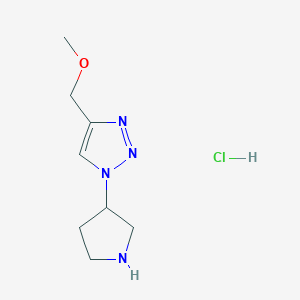
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research. MPT is a derivative of triazole, which is widely used in medicinal chemistry due to its unique chemical properties. The compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mecanismo De Acción
The exact mechanism of action of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been shown to have a low toxicity profile and does not exhibit significant side effects. The compound has been found to be well-tolerated in animal studies, and no adverse effects have been reported. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to be stable under various physiological conditions, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is relatively complex and requires specialized equipment and expertise. Additionally, the compound's low solubility in water can limit its use in certain applications.
Direcciones Futuras
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has shown significant potential as a therapeutic agent, and several future directions can be pursued. One potential direction is to explore the compound's mechanism of action further. Another direction is to investigate the use of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride in combination with other drugs to enhance its activity. Additionally, the development of new formulations of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride with improved solubility and bioavailability could expand its use in various applications.
Conclusion:
In conclusion, 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a promising compound with significant potential for therapeutic applications. The compound's broad-spectrum activity against various cancer cell lines, fungi, and bacteria, along with its low toxicity profile, makes it a promising candidate for further development. Further research is needed to explore the compound's mechanism of action and to develop new formulations that can enhance its activity.
Métodos De Síntesis
The synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves the reaction of 4-(methoxymethyl)-1H-1,2,3-triazole with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also shown promising results as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
4-(methoxymethyl)-1-pyrrolidin-3-yltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-13-6-7-5-12(11-10-7)8-2-3-9-4-8;/h5,8-9H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQSDUNMHJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


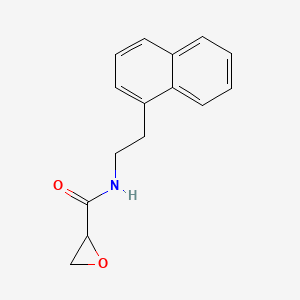
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)

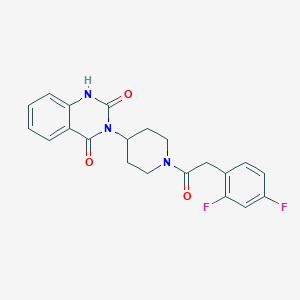
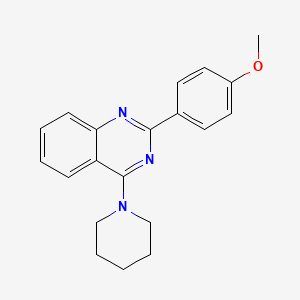
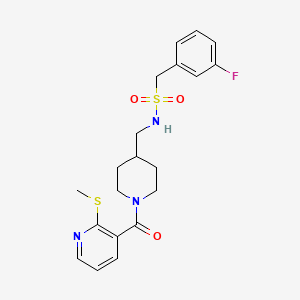
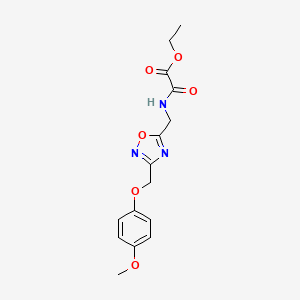
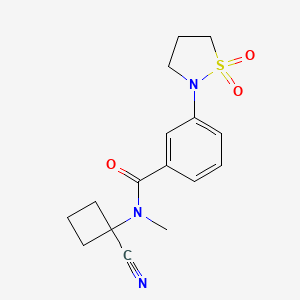


![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
